![molecular formula C8F10O B2928009 1,2,3,4,5-Pentafluoro-6-(pentafluoroethoxy)benzene CAS No. 159752-92-8](/img/structure/B2928009.png)
1,2,3,4,5-Pentafluoro-6-(pentafluoroethoxy)benzene
Overview
Description
1,2,3,4,5-Pentafluoro-6-(pentafluoroethoxy)benzene is a fluorinated aromatic compound with the molecular formula C8F10O . This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and an additional pentafluoroethoxy group. The high degree of fluorination imparts unique chemical and physical properties, making it a compound of interest in various scientific and industrial applications .
Preparation Methods
The synthesis of 1,2,3,4,5-Pentafluoro-6-(pentafluoroethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with pentafluorobenzene and pentafluoroethanol as the primary starting materials.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a strong base such as sodium hydride (NaH) to deprotonate the pentafluoroethanol, forming a pentafluoroethoxide ion.
Nucleophilic Substitution: The pentafluoroethoxide ion then undergoes nucleophilic substitution with pentafluorobenzene, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,2,3,4,5-Pentafluoro-6-(pentafluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: Due to the electron-withdrawing nature of the fluorine atoms, the compound is highly reactive towards nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO4). Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,3,4,5-Pentafluoro-6-(pentafluoroethoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems. It serves as a model compound for understanding the effects of fluorination on biological activity.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(pentafluoroethoxy)benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity. The high electronegativity of fluorine atoms can influence the binding affinity and specificity of the compound.
Pathways Involved: It can modulate signaling pathways by affecting the activity of key proteins and enzymes.
Comparison with Similar Compounds
1,2,3,4,5-Pentafluoro-6-(pentafluoroethoxy)benzene can be compared with other similar fluorinated compounds:
1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a pentafluoroethoxy group.
1,2,3,4,5-Pentafluoro-6-bromobenzene: This compound contains a bromine atom, making it more reactive towards nucleophilic substitution reactions compared to the pentafluoroethoxy derivative.
1,2,3,4,5-Pentafluoro-6-iodobenzene: The iodine atom in this compound allows for unique reactivity patterns, particularly in halogen bonding and radical reactions.
The uniqueness of this compound lies in its combination of high fluorine content and the presence of an ethoxy group, which imparts distinct chemical and physical properties.
Biological Activity
1,2,3,4,5-Pentafluoro-6-(pentafluoroethoxy)benzene is a fluorinated aromatic compound with the molecular formula . This compound features five fluorine atoms attached to the benzene ring and an additional pentafluoroethoxy group. Its high degree of fluorination imparts unique chemical and physical properties that make it significant in various scientific and industrial applications.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Pentafluorobenzene and pentafluoroethanol.
- Reaction Conditions : The reaction is conducted under anhydrous conditions to prevent hydrolysis. A strong base like sodium hydride (NaH) is often used to deprotonate pentafluoroethanol, forming a pentafluoroethoxide ion.
- Nucleophilic Substitution : The pentafluoroethoxide ion undergoes nucleophilic substitution with pentafluorobenzene, leading to the formation of this compound .
The unique structure of this compound contributes to its biological activity. The presence of multiple fluorine atoms enhances its stability and lipophilicity, which can influence its interaction with biological systems.
Toxicological Studies
Research on the toxicological effects of fluorinated compounds has shown that they can exhibit varied biological activities depending on their structure. For instance:
- Fluorinated Compounds in Biological Systems : Studies indicate that fluorinated compounds may affect enzyme activity and cellular processes. They can interact with biomolecules due to their unique electronic properties .
- Potential for Bioaccumulation : Some studies suggest that compounds with high fluorination may have a tendency for bioaccumulation in aquatic organisms. This raises concerns regarding environmental persistence and potential toxicity .
Case Studies
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Case Study on Fluorinated Biomolecules :
- A study explored the interactions of fluorinated aromatic compounds with biological membranes. Results indicated that such compounds could alter membrane fluidity and permeability, potentially affecting cellular functions.
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Drug Development Research :
- Ongoing research investigates the use of fluorinated compounds in drug design. The incorporation of fluorine atoms has been shown to enhance metabolic stability and bioavailability in pharmaceuticals .
Research Findings
Recent investigations into the biological activity of this compound have highlighted its potential applications in:
- Medicinal Chemistry : Its structure allows for modifications that could lead to new therapeutic agents with improved efficacy.
- Environmental Impact Assessments : Given its persistence in the environment, studies are underway to assess its ecological effects and bioaccumulation potential in various species .
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(1,1,2,2,2-pentafluoroethoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F10O/c9-1-2(10)4(12)6(5(13)3(1)11)19-8(17,18)7(14,15)16 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCBQWWXMZTQFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OC(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40896489 | |
Record name | 1,2,3,4,5-Pentafluoro-6-(pentafluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40896489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159752-92-8 | |
Record name | 1,2,3,4,5-Pentafluoro-6-(pentafluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40896489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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